![molecular formula C14H12N2O3 B14010183 Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]- CAS No. 110576-10-8](/img/structure/B14010183.png)
Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(pyridine-3-carbonylamino)methyl]benzoic acid is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.257 g/mol . It is also known as N-(Nicotinoyl)-p-aminomethylbenzoic acid. This compound features a benzoic acid moiety linked to a pyridine ring through an amide bond, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyridine-3-carbonylamino)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-[(pyridine-3-carbonylamino)methyl]benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(pyridine-3-carbonylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various substituents onto the aromatic rings, depending on the electrophile used.
Applications De Recherche Scientifique
4-[(pyridine-3-carbonylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(pyridine-3-carbonylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide bond and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)benzoic acid: A precursor in the synthesis of 4-[(pyridine-3-carbonylamino)methyl]benzoic acid.
Nicotinoyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Uniqueness
4-[(pyridine-3-carbonylamino)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyridine ring linked through an amide bond. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
110576-10-8 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-[(pyridine-3-carbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(12-2-1-7-15-9-12)16-8-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |
Clé InChI |
IBWCJJLECNRHNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



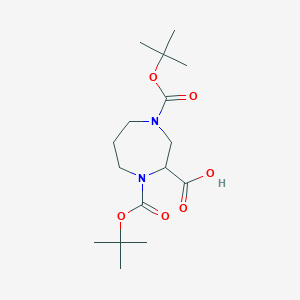

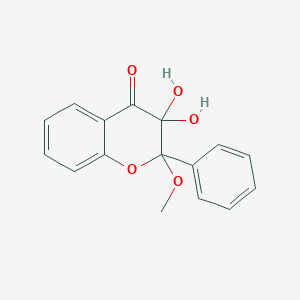
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)

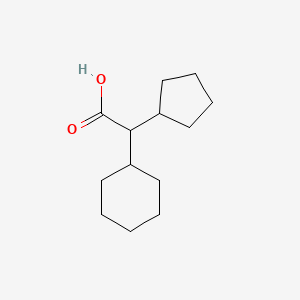
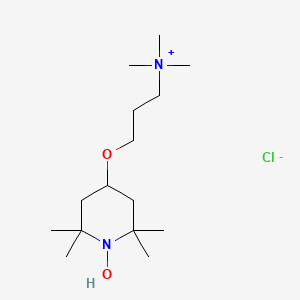
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
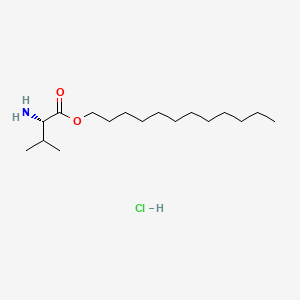

![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
